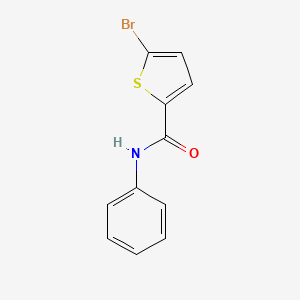![molecular formula C16H19ClN4O B5459728 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5459728.png)
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine, commonly known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions.
作用機序
CPP acts as a competitive antagonist of the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor by binding to the receptor's glycine site. This prevents the binding of glycine and reduces the activation of the receptor, leading to a decrease in the influx of calcium ions into the postsynaptic neuron. This mechanism of action has been implicated in the regulation of synaptic plasticity, learning, and memory processes, as well as the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurotrophic factors, and the inhibition of neuroinflammation. CPP has also been shown to have analgesic effects in animal models of pain, possibly through the modulation of the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor in the spinal cord.
実験室実験の利点と制限
The use of CPP in scientific research has several advantages, including its high potency and selectivity for the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor, as well as its well-established mechanism of action. However, CPP also has several limitations, including its relatively short half-life, which requires frequent dosing in animal models, and its potential off-target effects on other receptors and ion channels.
将来の方向性
There are several future directions for the use of CPP in scientific research. One area of interest is the investigation of the role of the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor in the regulation of neuroinflammation and neurodegeneration, particularly in the context of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of novel 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor antagonists with improved potency, selectivity, and pharmacokinetic properties for use in both animal models and clinical trials. Finally, the use of CPP in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and the treatment of neurological disorders.
合成法
CPP can be synthesized through several methods, including the reaction of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl chloride with 4-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction yields CPP as a white crystalline solid with a melting point of 190-192°C.
科学的研究の応用
CPP has been extensively used in scientific research to investigate the role of the 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor in various physiological and pathological conditions. For example, CPP has been used to study the mechanisms of synaptic plasticity, learning, and memory processes, as well as the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has also been used in animal models to investigate the effects of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methylphenyl)piperazine receptor blockade on pain perception and drug addiction.
特性
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-5-3-4-6-14(12)20-7-9-21(10-8-20)16(22)15-13(17)11-18-19(15)2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYDRRHCGVYPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=NN3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5459646.png)
![2-(4-{[(2-furylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5459651.png)

![N-(3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5459663.png)
![2-[2-(4-chlorophenyl)morpholin-4-yl]-N-isopropyl-2-oxoacetamide](/img/structure/B5459678.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5459701.png)
![(2R*,3S*,6R*)-5-benzoyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5459702.png)
![(1-methyl-1H-imidazol-2-yl)[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinyl]methanone dihydrochloride](/img/structure/B5459712.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5459716.png)
![2-[(3-fluorophenoxy)methyl]-4-{[2-(3-methoxyphenyl)azetidin-1-yl]carbonyl}-1,3-oxazole](/img/structure/B5459724.png)

![8-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5459749.png)
![3-methyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459752.png)